2-Bromo-3-[(2-methylthio)phenyl]-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBQPZBFCITTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243190 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-15-9 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 2 Methylthio Phenyl 1 Propene
Strategies Involving Direct Bromination of Precursor Alkenes
The most direct conceptual approach to synthesizing 2-Bromo-3-[(2-methylthio)phenyl]-1-propene involves the bromination of the precursor alkene, 3-[(2-methylthio)phenyl]-1-propene (B1611163). This transformation can be attempted through either electrophilic or radical-mediated pathways, each with distinct mechanistic considerations that influence the reaction's outcome and selectivity.
Electrophilic Bromination Techniques and Their Regio/Stereoselectivity
Electrophilic addition of bromine (Br₂) to an alkene typically proceeds through the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.orgchemguide.co.uk When an alkene like 3-[(2-methylthio)phenyl]-1-propene is treated with bromine, the electron-rich double bond attacks the bromine molecule, inducing a dipole and leading to the formation of this three-membered ring intermediate across the two carbons of the former double bond. savemyexams.comdocbrown.info The subsequent step involves the attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion in an anti-fashion, opening the ring to yield a vicinal dibromide. libretexts.org
For the precursor 3-[(2-methylthio)phenyl]-1-propene, this mechanism would overwhelmingly lead to the formation of 1,2-Dibromo-3-[(2-methylthio)phenyl]propane, rather than the desired vinylic bromide. The formation of the target compound, this compound, is not a favored product of electrophilic addition of Br₂. Therefore, this method is generally considered unsuitable for the direct synthesis of the title compound.
| Reactant | Reagent | Solvent | Primary Product | Reference |
| 3-[(2-methylthio)phenyl]-1-propene | Br₂ | CCl₄ | 1,2-Dibromo-3-[(2-methylthio)phenyl]propane | libretexts.orglibretexts.org |
Radical-Mediated Bromination Approaches
Radical-mediated reactions offer alternative pathways that can alter the regioselectivity of bromine addition. Two main radical processes can be considered: allylic bromination and radical addition of hydrogen bromide (HBr).
Allylic Bromination: This reaction, typically employing N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), is designed to substitute a hydrogen atom at the allylic position (the carbon adjacent to the double bond) with a bromine atom. chadsprep.commasterorganicchemistry.comlibretexts.org In the case of 3-[(2-methylthio)phenyl]-1-propene, the allylic position is the benzylic carbon (C3). This would result in the formation of 3-Bromo-3-[(2-methylthio)phenyl]-1-propene. This is not the desired isomer, as the target compound has the bromine on the double bond itself (a vinylic position). While allylic radicals are stabilized by resonance, this method does not yield the target structure. chemistrysteps.comopenochem.org
Radical Addition of HBr: A more promising radical approach is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond, initiated by peroxides (ROOR). masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. libretexts.org
Initiation: The peroxide initiator homolytically cleaves to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com
Propagation: The bromine radical adds to the alkene at the less substituted carbon (C1), leading to the formation of the most stable carbon radical intermediate. libretexts.orglibretexts.org In this case, addition to C1 of the propene chain generates a secondary, benzylic-type radical at C2, which is stabilized by resonance with the aromatic ring. This intermediate is more stable than the primary radical that would be formed if Br• added to C2. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain. libretexts.org
Optimization of Reaction Conditions for Bromination Efficiency
For any proposed bromination, optimization is key to maximizing the yield of the desired product and minimizing side reactions.
In the context of radical-mediated allylic bromination with NBS , key parameters to control include:
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used to minimize the competing ionic addition pathway. libretexts.org
Initiator: The reaction requires initiation by UV light or a chemical initiator like benzoyl peroxide or AIBN. masterorganicchemistry.com
NBS Purity: The purity of NBS is crucial, as its reaction with byproduct HBr generates the low concentration of Br₂ needed for the chain reaction. libretexts.org
For radical addition of HBr , optimization involves:
Peroxide Initiator: A suitable peroxide (e.g., benzoyl peroxide) must be used in catalytic amounts to initiate the radical chain reaction. masterorganicchemistry.com
Exclusion of Light and Stabilizers: The reaction should be shielded from light that could promote unwanted side reactions, and any inhibitors present in the alkene must be removed.
Temperature: The reaction is often initiated at a temperature sufficient to cause homolysis of the peroxide initiator.
Despite these optimization strategies, direct bromination of 3-[(2-methylthio)phenyl]-1-propene is unlikely to be an efficient method for producing this compound due to inherent regioselectivity issues.
Organometallic Coupling Reactions for the Formation of the Aryl-Propene Linkage
A more versatile and controllable approach to the synthesis of this compound involves the formation of the C-C bond between the aryl and propene fragments using organometallic cross-coupling reactions. These methods build the molecular skeleton with the bromine atom already in the correct position on the propene unit.
Suzuki-Miyaura Cross-Coupling Strategies with Brominated Substrates
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyoutube.com To synthesize the target molecule, two general disconnections are possible:
Route A: Coupling of (2-methylthio)phenylboronic acid with a 2,3-dihalopropene (e.g., 2,3-dibromopropene).
Route B: Coupling of a 3-(dihydroxyboryl)-2-bromopropene derivative with 2-bromothioanisole.
Route A is generally more practical due to the greater commercial availability and stability of the required starting materials. The reaction would involve the coupling of (2-methylthio)phenylboronic acid with 2,3-dibromopropene (B1205560) in the presence of a palladium catalyst and a base.
The catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 2,3-dibromopropene. Selective insertion into the more reactive allylic C-Br bond over the vinylic C-Br bond is a potential challenge, but conditions can often be found to favor coupling at the desired position.
Transmetalation: The organoboron species transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. youtube.com
| Aryl Boronic Acid | Coupling Partner | Catalyst | Base | Product | Reference |
| (2-methylthio)phenylboronic acid | 2,3-Dibromopropene | Pd(PPh₃)₄ | Na₂CO₃ | This compound | libretexts.org |
| 4-Methoxyphenylboronic acid | 2-Bromoallyl bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-Bromo-3-(4-methoxyphenyl)prop-1-ene | nih.gov |
Grignard Reagent-Based Methodologies and Analogous Alkylation Reactions
Grignard reagents are strong nucleophiles and provide a classic method for C-C bond formation. masterorganicchemistry.comchemguide.co.uk The synthesis of the target compound could be envisioned by reacting a (2-methylthio)phenylmagnesium halide with a suitable electrophilic 3-carbon synthon.
The key steps would be:
Formation of the Grignard Reagent: (2-methylthio)phenylmagnesium bromide would be prepared by reacting 1-bromo-2-(methylthio)benzene with magnesium turnings in a dry ether solvent like THF or diethyl ether. rsc.orgorgsyn.org The presence of the thioether group is generally compatible with Grignard formation.
Coupling Reaction: The prepared Grignard reagent would then be reacted with an electrophile such as 2,3-dibromopropene. The Grignard reagent would act as a nucleophile, displacing one of the bromine atoms. The reaction would likely proceed via an Sₙ2 or Sₙ2' mechanism, attacking the allylic position of the 2,3-dibromopropene to form the desired aryl-propene linkage.
| Grignard Reagent | Electrophile | Solvent | Product | Reference |
| (2-methylthio)phenylmagnesium bromide | 2,3-Dibromopropene | THF | This compound | orgsyn.orgodinity.com |
| Phenylmagnesium bromide | Allyl bromide | Diethyl Ether | Allylbenzene | orgsyn.org |
The successful synthesis via this route depends on the chemoselective reaction at the allylic position of the dibromopropene without significant side reactions, such as attack at the vinylic position or Wurtz-type coupling.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck-type processes for bromo-enynes)
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov A plausible Heck-type approach to synthesize this compound would involve the cross-coupling of an aryl halide with a suitable three-carbon building block.
A potential pathway is the reaction between 2-bromoiodobenzene or another reactive aryl halide bearing a methylthio group at the ortho position, and 2-bromo-1-propene. The general mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov
A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine (B1218219) ligands being common. The choice of base, solvent, and reaction temperature is also crucial for achieving high yields and selectivity. organic-chemistry.org For instance, a phosphine-free palladium catalyst system could also be considered for a more cost-effective and environmentally friendly process. organic-chemistry.org
Table 1: Representative Conditions for Heck-Type Coupling Reactions
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol (B129727) | 120 | - | wikipedia.org |
| Aryl Bromides | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | - | - | - | High | organic-chemistry.org |
| Internal Vinyl Bromides | Styrenes | Palladium (Visible-light driven) | - | - | - | 71-81 |
Synthesis via Elimination Reactions from Dihaloalkanes or Substituted Alcohols
Elimination reactions provide a classical and effective method for the synthesis of alkenes. A potential route to this compound via elimination would involve a precursor such as a 1,2-dihalo-3-[(2-methylthio)phenyl]propane. The treatment of such a dihalide with a strong base would induce dehydrohalogenation to form the desired double bond.
The synthesis of the dihalo precursor could potentially be achieved through the reaction of 2-(methylthio)benzaldehyde (B1584264) with a suitable propyl Grignard reagent, followed by halogenation of the resulting alcohol. Subsequent elimination would then yield the target propene. The choice of base and reaction conditions for the elimination step is critical to control the regioselectivity and avoid side reactions.
Alternatively, elimination from a substituted alcohol, a common laboratory method for alkene synthesis, could be envisioned. This would typically involve the acid-catalyzed dehydration of a corresponding alcohol precursor. However, for the synthesis of a vinyl bromide, this method is less direct.
Table 2: General Conditions for Elimination Reactions
| Substrate Type | Reagent | Conditions | Product Type | Reference |
| Dihaloalkane | Strong Base (e.g., NaNH₂) | Heating | Alkyne | General Knowledge |
| Alkyl Halide | Strong Base (e.g., KOH) | Alcoholic solution, Heat | Alkene | General Knowledge |
| Alcohol | Strong Acid (e.g., H₂SO₄) | Heat | Alkene | General Knowledge |
Advanced Synthetic Approaches Leveraging Green Chemistry Principles
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, several green approaches could be considered. One such approach involves the use of ionic liquids as reaction media. Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them attractive alternatives to traditional organic solvents. ias.ac.inresearchgate.net
For instance, the synthesis of vinyl bromides has been demonstrated using ionic liquids as both the solvent and promoter for the reaction. ias.ac.inresearchgate.net This could be applied to a potential precursor for the target molecule. Furthermore, the use of water as a solvent in Heck-type reactions, often facilitated by microwave irradiation, represents another green alternative that can lead to shorter reaction times and reduced energy consumption. organic-chemistry.org The development of catalyst systems that can be easily recovered and reused, such as those supported on solid matrices, also aligns with the principles of green chemistry. organic-chemistry.org
Table 3: Examples of Green Chemistry Approaches in Alkene Synthesis
| Reaction Type | Green Aspect | Catalyst/Solvent | Benefits | Reference |
| Vinyl Bromide Synthesis | Ionic Liquid Medium | [bmIm]OH | Organic solvent-free, stereoselective | ias.ac.in |
| Heck Reaction | Aqueous Medium | Pd(L-proline)₂ in water | Minimized cost and pollution, short reaction times | organic-chemistry.org |
| Vinyl Bromide Synthesis | Ionic Liquid Reagent/Solvent | [bmim][Br₃]/[bmim]Br | Short reaction time, good yields | researchgate.net |
Multi-Component Reactions in the Synthesis of Substituted Propenes
For example, a three-component reaction could potentially involve 2-(methylthio)benzaldehyde, a bromine source, and a suitable two-carbon synthon that could assemble the propene backbone. The development of such a reaction would likely require significant experimental optimization, including the choice of catalyst and reaction conditions to favor the desired product. The synthesis of various substituted compounds, including heterocycles, through MCRs has been well-documented, highlighting the potential of this strategy. rsc.org
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic data for the compound This compound is not publicly available. Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman) data, which are required to populate the requested article structure, could not be located.
The provided outline necessitates an in-depth analysis of ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectra. Without access to primary or reference spectra for this specific ortho-isomer, it is not possible to generate a scientifically accurate and authoritative article that adheres to the user's strict content requirements.
Information is available for related isomers, such as the para-substituted version (2-Bromo-3-[4-(methylthio)phenyl]-1-propene), but discussion of these falls outside the explicit scope of the request. To ensure the highest standard of scientific accuracy, no content will be generated without the appropriate underlying data.
Advanced Spectroscopic Characterization for Structural and Mechanistic Investigations
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, MS analysis would be expected to reveal the molecular ion peak (M+). Given the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes.
While specific fragmentation data for the target compound is unavailable, the fragmentation of similar structures, such as alkyl aryl ethers and brominated compounds, has been studied. researchgate.net The fragmentation pattern would likely involve the loss of a bromine radical (Br•), cleavage of the allyl group, and fragmentation of the methylthio-phenyl ring. researchgate.net Analysis of these fragments provides a veritable fingerprint of the molecule, confirming its elemental composition and connectivity. In the analysis of organosulfur compounds, the charge is often located predominantly on the sulfur atom, which can influence fragmentation pathways. britannica.com
Expected Mass Spectrometry Data for this compound: (Note: The following table is illustrative of expected results, as no experimental data was found.)
| Feature | Expected Observation |
|---|---|
| Molecular Formula | C₁₀H₁₁BrS |
| Molecular Weight | ~243.17 g/mol |
| Molecular Ion Peak (M+) | A doublet at m/z 242 and 244 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. The chromophores in this compound are the phenyl ring and the C=C double bond of the propene group. The presence of the sulfur atom with its lone pairs of electrons and the bromine atom can also influence the electronic environment.
Studies on related aromatic imines and other chromophore-labeled polymers demonstrate that the substitution pattern on the phenyl ring and the nature of the substituents significantly affect the absorption maxima (λ_max). nih.govresearchgate.net It is expected that this compound would exhibit absorption bands in the UV region characteristic of π → π* transitions of the aromatic system and the alkene. The extent of conjugation between the phenyl ring and the double bond would influence the position and intensity of these bands. Investigations into similar heterocyclic azines show that the electronic properties of heteroatoms like sulfur influence the absorption bands. researchgate.net
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide accurate bond lengths, bond angles, and conformational details of the molecule.
This data would be invaluable for understanding the steric and electronic effects of the ortho-methylthio substituent on the phenyl ring and its orientation relative to the 2-bromo-1-propene side chain. However, a search of crystallographic databases revealed no published crystal structure for this compound. It is important to note that for brominated derivatives, X-ray exposure can sometimes lead to debromination, which can be a consideration during data collection. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Identification of Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as radicals. libretexts.org In the context of this compound, ESR would not be used to characterize the ground-state molecule itself, but rather any radical intermediates that might form during a chemical reaction.
For instance, if the compound were subjected to conditions that could induce homolytic cleavage of the carbon-bromine bond or reactions involving the allyl group, ESR could detect the resulting radical species. libretexts.orgnih.gov The hyperfine structure of the ESR spectrum can provide information about the delocalization of the unpaired electron and its interaction with nearby magnetic nuclei (like ¹H), helping to identify the structure of the radical intermediate. libretexts.orgnih.gov No studies employing ESR to investigate radical intermediates of this compound were found.
X-ray Absorption Spectroscopy (XAS) for Sulfur Electronic Environment Studies
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure around a particular atom. For this compound, sulfur K-edge XAS could provide detailed information about the oxidation state and chemical environment of the sulfur atom. osti.govrsc.org
The position and features of the absorption edge are sensitive to the electronic structure of the sulfur atom, which is influenced by its bonding to the methyl group and the aromatic ring. acs.orgresearchgate.net This technique is particularly useful for studying complex materials and in-situ chemical processes. acs.org While XAS has been used extensively for the speciation of organosulfur compounds in various fields, no specific XAS data for this compound are available in the literature. rsc.orgresearchgate.net
Elemental Analysis as a Methodological Validation Tool
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. mu.edu.iqaccessengineeringlibrary.com For a pure sample of this compound (C₁₀H₁₁BrS), the theoretical elemental composition can be calculated with high precision.
Experimental determination of the percentages of carbon, hydrogen, and sulfur (and sometimes bromine) is typically performed using automated CHNS analyzers, which involve the combustion of the sample under controlled conditions. researchgate.net The results of elemental analysis are a crucial criterion for verifying the purity and confirming the empirical formula of a newly synthesized compound. mu.edu.iq
Theoretical Elemental Composition of this compound: (Note: This table is based on theoretical calculations.)
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 49.39 |
| Hydrogen | H | 1.01 | 4.56 |
| Bromine | Br | 79.90 | 32.86 |
Mechanistic Investigations and Reaction Pathways of 2 Bromo 3 2 Methylthio Phenyl 1 Propene
Electrophilic Addition Mechanisms at the Propene Moiety
The propene unit of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, with its electron-rich π-system, is susceptible to electrophilic attack. The mechanism of such additions is a two-step process initiated by the interaction of an electrophile with the C1=C2 double bond, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org This intermediate is subsequently attacked by a nucleophile to yield the final addition product. The regiochemistry and stereochemistry of this process are dictated by the stability of the potential carbocation intermediates. lumenlearning.comlibretexts.org
Electrophilic addition to the unsymmetrical alkene moiety of this compound can, in principle, follow two distinct regiochemical pathways. The addition of an electrophile (E⁺) can occur at either C1 or C2 of the propene chain.
Pathway A: Attack at C1 leads to the formation of a carbocation at C2. This results in a vinylic carbocation, which is inherently unstable due to the positive charge residing on an sp²-hybridized carbon. libretexts.orglibretexts.orgbartleby.com
Pathway B: Attack at C2 results in a carbocation at C1. This carbocation is primary, but its position adjacent to the (2-methylthio)phenyl group makes it a benzylic-type carbocation, which is significantly stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org
The general principle governing these reactions is the formation of the more stable carbocation intermediate. lumenlearning.com Consequently, Pathway B is overwhelmingly favored. For instance, in the hydrohalogenation with HBr, the initial protonation will occur at C2 to form the more stable benzylic carbocation at C1, which is then attacked by the bromide ion. This outcome is contrary to what would be predicted by a simple application of Markovnikov's rule based on the substitution pattern of the alkene alone, highlighting the powerful directing effect of the benzylic group. libretexts.orgyoutube.com
| Pathway | Site of Electrophilic Attack | Resulting Carbocation Intermediate | Key Stabilizing/Destabilizing Factors | Predicted Outcome |
|---|---|---|---|---|
| A | C1 | Vinylic Carbocation at C2 | - Highly unstable sp² carbocation bartleby.com | Disfavored |
| B | C2 | Benzylic Carbocation at C1 | - Resonance stabilization by the adjacent phenyl ring libretexts.org | Favored (Major Product) |
The vinylic bromine atom at the C2 position exerts a significant electronic influence on the reaction pathway. Through its inductive effect, the highly electronegative bromine atom withdraws electron density, which would destabilize a positive charge on the adjacent C1 or the C2 carbon itself.
In Pathway A, the formation of a carbocation at C2 is severely disfavored not only because it is a vinylic cation but also because the positive charge is directly on the carbon atom bonded to the electron-withdrawing bromine.
In the favored Pathway B, the carbocation forms at C1. While the bromine at C2 can still exert a destabilizing inductive effect, this effect is significantly outweighed by the powerful resonance stabilization afforded by the adjacent phenyl ring. masterorganicchemistry.com Therefore, the primary role of the bromine atom in directing the electrophilic addition is to further disfavor the formation of a carbocation at C2, thereby reinforcing the regiochemical outcome dictated by the stability of the benzylic cation.
The (2-methylthio)phenyl group is the dominant factor controlling the regioselectivity of electrophilic addition. The formation of a benzylic carbocation intermediate (Pathway B) allows the positive charge to be delocalized into the aromatic π-system. libretexts.orglibretexts.org
Furthermore, the methylthio (-SMe) substituent at the ortho position of the phenyl ring plays a crucial role. The sulfur atom, with its available lone pairs of electrons, acts as a π-donor through resonance. This electron-donating character enhances the ability of the phenyl ring to stabilize the adjacent positive charge of the benzylic carbocation. Groups that can donate electron density to the ring are known to be activating in electrophilic aromatic substitution, and this activating nature extends to the stabilization of adjacent benzylic cations. masterorganicchemistry.comlibretexts.org This enhanced stabilization further lowers the activation energy for Pathway B, making it the almost exclusive route for electrophilic addition. libretexts.org
Nucleophilic Substitution Reactions Involving the Vinylic Bromide
The carbon-bromine bond in this compound is a vinylic halide, meaning the halogen is attached directly to a double-bonded carbon. This structural feature renders it largely unreactive toward traditional nucleophilic substitution mechanisms like Sₙ1 and Sₙ2. vaia.comyoutube.comyoutube.com
Both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways face significant energetic barriers when applied to vinylic halides.
The Sₙ1 mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group. masterorganicchemistry.com For a vinylic halide, this would necessitate the formation of a vinylic carbocation. Such carbocations are exceptionally unstable for two main reasons:
The positive charge resides on an sp²-hybridized carbon, which has more s-character than an sp³ carbon and is therefore more electronegative, making it less capable of accommodating a positive charge. youtube.comyoutube.com
The vacant p-orbital of the carbocation is orthogonal to the π-system of the double bond, precluding any resonance stabilization. bartleby.com
The Sₙ2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. libretexts.org This pathway is also disfavored for vinylic halides due to:
Steric Hindrance: The incoming nucleophile is sterically blocked by the substituents on the double bond and the adjacent allylic group. quora.com
Electrostatic Repulsion: The nucleophile, being electron-rich, is repelled by the high electron density of the π-bond as it approaches the carbon atom. youtube.comquora.com
Unfavorable Transition State: The transition state for an Sₙ2 reaction at an sp² center would require the carbon to adopt a highly strained, sp-like geometry, which is energetically unfavorable. quora.com
| Reaction Pathway | Reason(s) Pathway is Disfavored | Consequence |
|---|---|---|
| Sₙ1 | - Formation of a highly unstable vinylic carbocation intermediate. vaia.comyoutube.com | Extremely high activation energy; reaction does not proceed. |
| Sₙ2 | - Steric hindrance preventing backside attack. quora.com | Extremely high activation energy; reaction does not proceed. |
Given the inertness of vinylic halides to standard substitution reactions, their functionalization typically requires the use of transition metal catalysis. acs.org Cross-coupling reactions, particularly those catalyzed by palladium or nickel, provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position. organic-chemistry.orgnih.gov
These reactions generally proceed via a catalytic cycle involving three key steps:
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond of the vinylic halide.
Transmetalation (for couplings like Suzuki or Stille) or Migratory Insertion (for couplings like Heck): The organic group from a second reagent is transferred to the metal center.
Reductive Elimination: The two organic fragments are coupled together, regenerating the active catalyst and forming the final product.
This catalytic approach circumvents the high-energy intermediates and transition states of Sₙ1 and Sₙ2 pathways, enabling a wide range of transformations under relatively mild conditions. acs.orgcapes.gov.brpharm.or.jp
| Reaction Name | Typical Catalyst/Reagents | Bond Formed | General Transformation |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Organoboron reagent (R-B(OH)₂) | C-C (sp²-sp², sp²-sp³) | R-Br → R-R' |
| Heck Coupling | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Alkene | C-C (sp²-sp²) | R-Br → R-CH=CHR' |
| Stille Coupling | Pd(PPh₃)₄, Organostannane reagent (R-SnBu₃) | C-C (sp²-sp², sp²-sp³) | R-Br → R-R' |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Amine (R₂NH) | C-N | R-Br → R-NR'₂ |
| Iron-Catalyzed Cross-Coupling | Fe(acac)₃, Zn, MgCl₂, Alkyl Oxalate organic-chemistry.org | C-C (sp²-sp³) | R-Br → R-R' (quaternary centers) organic-chemistry.org |
Radical Chemistry of this compound
The presence of both an olefinic bond and a vinyl bromide functionality makes this compound a versatile substrate in radical chemistry. Radical reactions can be initiated at either of these sites, leading to a diverse range of potential transformations.
Radical Addition to the Olefinic Bond
The carbon-carbon double bond in this compound is susceptible to the addition of radical species. In a typical radical chain process, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a radical species that can add to the terminal carbon of the propene unit. libretexts.org This addition results in the formation of a more stable secondary radical on the bromine-bearing carbon.
The stability of this radical intermediate is a key factor driving the reaction. The subsequent step in the chain reaction would typically involve the abstraction of an atom or group from another molecule to propagate the chain, yielding the final product. For instance, in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the intermediate radical would be quenched to give the corresponding saturated bromo-compound. However, modern, tin-free methods are increasingly preferred.
A plausible mechanism involves the following steps:
Initiation: Generation of a radical (R•) from an initiator.
Propagation Step 1: Addition of the radical (R•) to the olefinic bond of this compound to form a stabilized radical intermediate.
Propagation Step 2: The intermediate radical abstracts a hydrogen atom from a donor (e.g., H-SnBu₃) to form the product and a new stannyl (B1234572) radical (•SnBu₃), which continues the chain.
The regioselectivity of the initial radical addition is governed by the formation of the most stable radical intermediate.
| Reaction Step | Description | Key Intermediates |
| Initiation | Homolytic cleavage of an initiator (e.g., AIBN) to form radicals. | Initiator Radicals |
| Propagation | Addition of a radical to the C=C double bond. | Secondary radical stabilized at C2. |
| Termination | Combination of two radical species to form a stable molecule. | Non-radical products |
Bromine Radical Abstraction Reactions and Their Synthetic Implications
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This process can be initiated by radical initiators or photochemically. The abstraction of the bromine atom by a radical, such as a stannyl radical (from hexabutylditin), is a key step in initiating these transformations. koreascience.kr
Once formed, the vinyl radical is a highly reactive intermediate that can participate in a variety of synthetic transformations, most notably intramolecular cyclizations. For example, the vinyl radical can attack the nearby aromatic ring or the sulfur atom of the methylthio group, leading to the formation of cyclic structures. This reactivity is the basis for tandem radical reactions where an initial bromine abstraction is followed by one or more cyclization or addition events. libretexts.orgkoreascience.kr
The synthetic utility of bromine radical abstraction is significant for constructing complex molecular architectures from relatively simple precursors. For instance, sequential ring expansion and allylation reactions have been developed using similar scaffolds like 2-bromo-3-(phenylthio)propene. koreascience.kr In such a sequence, an initial radical formed elsewhere in the molecule could be trapped by the olefin, but a more direct pathway involves the vinyl radical itself undergoing further reactions. The use of N-bromosuccinimide (NBS) under visible light is a modern method for generating bromine radicals that can act as catalysts in polarity-reversal reactions. nih.govresearchgate.netsemanticscholar.org
Cyclization Pathways and Formation of Heterocyclic Ring Systems
The strategic placement of the vinyl bromide and the methylthio-substituted phenyl group allows this compound to serve as a precursor for various sulfur-containing heterocycles. nih.govnih.gov
Intramolecular Cyclization Reactions Involving the Methylthio Group
The methylthio group can participate directly in intramolecular cyclization reactions. Under radical conditions, a vinyl radical generated at the C2 position can undergo cyclization. Attack at the sulfur atom is a possibility, though cyclization onto the aromatic ring is often more favorable.
A more common pathway involves the nucleophilic character of the sulfur atom. In the presence of a base, the sulfur could potentially attack the electrophilic carbon of the vinyl bromide, although such intramolecular SₙV (vinylic substitution) reactions are generally difficult.
A more plausible route involves a radical mechanism where the initially formed vinyl radical attacks the aromatic ring in an endo or exo fashion. Subsequent rearomatization would lead to a stable heterocyclic product. The synthesis of various sulfur heterocycles often relies on cyclization strategies under different conditions (radical, cationic, or transition-metal-catalyzed). organic-chemistry.orgresearchgate.net
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metals, particularly palladium, are highly effective catalysts for intramolecular cyclization and annulation reactions involving aryl or vinyl halides. nih.gov For this compound, a palladium(0) catalyst can undergo oxidative addition into the C-Br bond to form a vinylpalladium(II) intermediate.
This reactive intermediate can then undergo several transformations:
Intramolecular Heck Reaction: The vinylpalladium species can insert across the double bond of a tethered alkene, which is not present in this molecule's ground state. However, in a dimerization or cross-coupling context, this reactivity is key.
Annulation Reactions: The vinylpalladium intermediate can react with another unsaturated partner in an annulation cascade to build fused ring systems. For example, reaction with a diborylalkene in the presence of a palladium catalyst could lead to the formation of polysubstituted naphthalenes or other fused aromatic systems. nih.gov
Carbonylative Cyclization: In the presence of carbon monoxide, the palladium intermediate can be trapped to form an acyl-palladium species. nih.gov Subsequent intramolecular reaction with the sulfur or aryl group could lead to carbonyl-containing heterocycles.
These catalyzed reactions often proceed with high selectivity and functional group tolerance, making them powerful tools in organic synthesis. nih.gov
| Catalyst System | Reaction Type | Proposed Intermediate | Potential Product |
| Pd(0) / Ligand | Intramolecular Heck-type Cyclization | Vinylpalladium(II) Complex | Dihydrobenzothiophene derivatives |
| Pd(0) / Base | Annulation with Alkynes/Dienes | Vinylpalladium(II) Complex | Fused Polycyclic Systems nih.gov |
| Pd(0) / CO / Nu: | Carbonylative Cyclization | Acylpalladium(II) Complex | Thiochromenone derivatives |
Polymerization Mechanisms of Related Olefinic Compounds
The vinyl group in this compound is the primary site for polymerization. Both radical and coordination polymerization mechanisms are conceivable, drawing parallels from studies on structurally similar monomers.
Radical polymerization is a common and versatile method for polymerizing vinyl monomers. beilstein-journals.org The process is typically initiated by the thermal or photochemical decomposition of a radical initiator to produce free radicals. These radicals then add to the double bond of the monomer, creating a new radical species that can propagate by adding to subsequent monomer units.
For olefinic compounds, particularly styrenic derivatives, radical polymerization is a well-established technique. beilstein-journals.org In the case of this compound, the initiation step would involve the addition of a radical to the terminal carbon of the propene unit. The resulting benzylic radical would be stabilized by resonance with the phenyl ring.
The presence of the thioether group could influence the polymerization in several ways. The sulfur atom, with its lone pairs of electrons, can potentially act as a chain transfer agent, limiting the molecular weight of the resulting polymer. Additionally, under certain conditions, sulfur-centered radicals could be generated, potentially leading to branching or cross-linking. nih.gov Studies on the radical polymerization of other sulfur-containing monomers have highlighted the potential for the sulfur atom to participate in the reaction, influencing the polymer's final properties. beilstein-journals.org
The bromine atom on the double bond would also significantly impact polymerization. It can influence the reactivity of the monomer and the stability of the propagating radical. Furthermore, the carbon-bromine bond could potentially undergo radical reactions, leading to structural modifications of the polymer.
A general representation of the radical polymerization of a vinyl monomer is shown below:
Table 1: General Steps in Radical Polymerization
| Step | Description |
|---|---|
| Initiation | Generation of free radicals from an initiator, followed by the addition of the radical to a monomer unit. |
| Propagation | The monomer radical adds to another monomer, and the process repeats, leading to chain growth. |
| Termination | The growth of the polymer chain is stopped by the combination or disproportionation of two propagating radicals. |
| Chain Transfer | A growing polymer chain abstracts an atom from another molecule (monomer, solvent, or a chain transfer agent), terminating the chain and starting a new one. |
Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, offers a high degree of control over the polymer's stereochemistry and microstructure. youtube.comlibretexts.org This method is particularly effective for the polymerization of α-olefins. libretexts.org While direct studies on the coordination polymerization of this compound are absent, insights can be drawn from the extensive research on the polymerization of other functionalized olefins.
The coordination of the olefin to the metal center is the first step in the polymerization process. researchgate.net The electronic and steric properties of the monomer play a crucial role in this step and the subsequent insertion into the growing polymer chain. The thioether group in this compound could potentially coordinate to the metal center, which might either inhibit or modify the catalytic activity. The presence of such a Lewis basic group can sometimes "poison" the catalyst by strongly binding to the active site. However, in some cases, the coordination of a functional group can lead to the formation of polymers with unique architectures.
Research on the coordination polymerization of olefins with heteroatoms has shown that the nature of the catalyst and the reaction conditions are critical in determining the outcome. For instance, certain catalysts have been designed to be more tolerant to functional groups. rsc.org
Table 2: Key Aspects of Coordination Polymerization
| Aspect | Description |
|---|---|
| Catalyst | Typically a transition metal complex (e.g., titanium, zirconium) with a co-catalyst (e.g., an organoaluminum compound). libretexts.org |
| Mechanism | Involves the coordination of the olefin to the metal center, followed by migratory insertion into a metal-alkyl bond. |
| Stereocontrol | The catalyst structure can influence the stereochemistry of the polymer, leading to isotactic, syndiotactic, or atactic polymers. |
| Monomer Scope | Primarily used for α-olefins and dienes, but advancements have been made for the polymerization of polar monomers. |
Kinetic and Thermodynamic Studies for Reaction Optimization and Understanding
Kinetic and thermodynamic studies are essential for optimizing reaction conditions and gaining a deeper understanding of reaction mechanisms. For a compound like this compound, such studies would focus on the rates of potential reactions, such as polymerization or other transformations, and the energy changes associated with them.
In the absence of direct data for the target compound, we can consider related systems. For instance, kinetic studies on the bromination of substituted styrenes have shown that the reaction rate is influenced by the nature and position of the substituents on the phenyl ring. cdnsciencepub.comresearchgate.net These studies often reveal a linear free-energy relationship, where the logarithm of the rate constant correlates with the substituent's Hammett parameter. researchgate.net Such an analysis for this compound would help quantify the electronic effect of the 2-methylthio group on the reactivity of the double bond.
Thermodynamic data, such as the enthalpy and entropy of polymerization, would provide information on the feasibility and equilibrium position of the polymerization reaction. The thermal stability of the resulting polymer could be assessed using techniques like thermogravimetric analysis (TGA). Studies on the thermal decomposition of poly(para-substituted styrene)s have shown that the nature of the substituent affects the degradation mechanism and the activation energy of the process. scirp.orgscirp.orgresearchgate.net For a polymer derived from this compound, the presence of both bromine and sulfur would likely influence its thermal stability.
Table 3: Relevant Kinetic and Thermodynamic Parameters
| Parameter | Significance |
|---|---|
| Rate Constant (k) | Quantifies the speed of a reaction. Its dependence on temperature provides the activation energy. cdnsciencepub.com |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. Higher Ea implies a slower reaction. scirp.orgscirp.orgresearchgate.net |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. For polymerization, a negative ΔH is favorable. |
| Entropy of Reaction (ΔS) | The change in disorder during a reaction. Polymerization typically has a negative ΔS as monomers become ordered into a polymer chain. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. |
Further experimental investigation is necessary to fully elucidate the mechanistic details and reaction pathways for this compound.
Computational and Theoretical Chemistry Studies on 2 Bromo 3 2 Methylthio Phenyl 1 Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, these theoretical approaches have been instrumental in determining its three-dimensional arrangement and the distribution of electrons within the structure.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of medium-sized organic molecules like this compound. Researchers employ DFT methods, often with functionals such as B3LYP, to optimize the molecular geometry and calculate electronic properties. These calculations help in understanding the stability of different conformations of the molecule. For similar bromo-phenyl compounds, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
While DFT is widely used, ab initio and semi-empirical methods also play a role in the conformational analysis of complex molecules. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating some experimental data, making them suitable for initial conformational screening of flexible molecules like this compound. These methods help to identify the most stable conformers by calculating their relative energies.
Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical behavior of a molecule.
Prediction of Reactivity Sites and Chemical Stability
The energies and spatial distributions of the HOMO and LUMO orbitals of this compound provide valuable information about its reactivity. The HOMO is associated with the ability of the molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For related compounds, analysis has shown that the presence of a bromine atom and a phenyl ring can significantly influence the electron density distribution in these frontier orbitals.
Theoretical Studies of Electronic Transitions and Spectroscopic Properties
Theoretical studies of the electronic transitions in this compound are conducted using methods like Time-Dependent DFT (TD-DFT). These calculations can predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. By analyzing the transitions between molecular orbitals, researchers can assign the observed spectral bands to specific electronic excitations, such as π-π* transitions within the phenyl ring and the propene moiety.
Theoretical Investigation of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP)
Computational and theoretical chemistry provide powerful tools for predicting and understanding the molecular properties of chemical compounds. For novel molecules like this compound, these methods can offer initial insights into their electronic and reactive behaviors without the need for immediate experimental synthesis and analysis. This section outlines the theoretical basis for the study of Non-Linear Optical (NLO) properties and Molecular Electrostatic Potential (MEP), two critical areas of computational investigation. However, a comprehensive search of available scientific literature did not yield specific studies that have performed these calculations for this compound. The following, therefore, is a description of the theoretical concepts and the nature of the findings that such a study would entail.
Non-Linear Optical (NLO) Properties
Non-linear optics deals with the interaction of intense light (such as from lasers) with matter, leading to a non-linear response in the material's polarization. This phenomenon is the foundation for a variety of advanced applications, including frequency conversion, optical switching, and data storage. youtube.com The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. researchgate.netnih.gov
A theoretical investigation of the NLO properties of this compound would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are typically performed using quantum chemical software like Gaussian. frontiersin.orgyoutube.com The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a process that converts two photons of a certain frequency into a single photon with twice the frequency.
Key factors influencing NLO properties include:
Intramolecular Charge Transfer (ICT): Molecules with electron-donating groups connected to electron-accepting groups through a π-conjugated system often exhibit significant NLO responses. nih.gov In this compound, the phenyl ring and the propene group form a conjugated system. The methylthio (-SCH₃) group is typically an electron-donating group, while the bromo (-Br) group can act as an electron-withdrawing group.
HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and hyperpolarizability, indicating easier electronic transitions. nih.govajrconline.org
A computational study would likely present its findings in a table, similar to the hypothetical example below, detailing the calculated values for these NLO properties.
Hypothetical Data Table for NLO Properties No specific data for this compound is available. This table is for illustrative purposes only.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | e.g., 2.5 Debye |
| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | e.g., 20 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_total) | The primary measure of the second-order NLO response. | e.g., 15 x 10⁻³⁰ esu |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It is calculated by determining the electrostatic potential at the surface of a molecule, providing a map of its electrophilic and nucleophilic sites. researchgate.netnih.gov The MEP map is color-coded to indicate different potential values:
Red: Regions of high electron density and negative electrostatic potential, indicating sites prone to electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would reveal the reactive centers of the molecule. It would be expected that the region around the sulfur atom of the methylthio group and the π-electrons of the propene double bond would show a negative potential (red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and potentially the region around the bromine atom might exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netrsc.org
Such an analysis provides crucial insights into the molecule's reactivity, intermolecular interactions, and preferred sites for chemical reactions. nih.govrsc.org The findings are typically presented as a 3D rendered image of the molecule with the MEP surface mapped onto it. As no specific studies are available, no image or data table for this compound can be provided.
Strategic Applications in Advanced Organic Synthesis and Materials Science
Building Block for the Synthesis of Complex Organic Scaffolds
The intrinsic reactivity of its functional groups positions 2-Bromo-3-[(2-methylthio)phenyl]-1-propene as a key starting material for the synthesis of a wide array of complex organic scaffolds.
Precursor for the Synthesis of Diverse Functionalized Alkenes and Arenes
The vinyl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions allow for the introduction of a wide variety of substituents at the vinylic position, leading to a diverse range of functionalized alkenes and arenes.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly efficient for the formation of new carbon-carbon bonds with retention of the double bond geometry. rsc.orgnih.gov The reaction of this compound with various aryl or vinyl boronic acids can lead to the synthesis of substituted styrenes and dienes, which are important structural motifs in many biologically active molecules and functional materials. The general scheme for the Suzuki reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base. wikipedia.org
Heck-Mizoroki Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful tool for the construction of complex olefinic structures. By reacting this compound with various alkenes, a wide range of dienes and other unsaturated systems can be synthesized. The Heck reaction is known for its ability to form substituted alkenes from unsaturated halides or triflates and an alkene. wikipedia.org
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgopenochem.orgwikipedia.org The reaction of this compound with terminal alkynes provides a direct route to conjugated enynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.org
| Coupling Reaction | Coupling Partner | Resulting Structure | Potential Products from this compound |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Substituted Alkene/Diene | Substituted (2-methylthiophenyl)styrenes, (2-methylthiophenyl)dienes |
| Heck-Mizoroki | Alkene | Substituted Diene | Poly-unsaturated systems containing the (2-methylthiophenyl) moiety |
| Sonogashira | Terminal Alkyne | Conjugated Enyne | (2-methylthiophenyl) enynes |
Intermediate in the Construction of Substituted Aromatic and Heterocyclic Compounds
The presence of both an allyl bromide and a thioether ortho to each other on the phenyl ring makes this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic compounds, most notably benzothiophene (B83047) derivatives.
Intramolecular Cyclization:
Electrophilic cyclization is a powerful strategy for the synthesis of heterocyclic systems. In the case of this compound, the thioether can act as an internal nucleophile, attacking the activated double bond to form a five-membered ring. This type of reaction is often mediated by electrophilic reagents. Research on similar systems, such as o-alkynyl thioanisoles, has shown that electrophilic cyclization can proceed efficiently to yield benzothiophenes. nih.gov The resulting benzothiophene core is a common scaffold in many pharmaceutically active compounds and organic materials. organic-chemistry.orgias.ac.in
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs accessible from this compound are prevalent in many bioactive molecules, highlighting its potential as a key intermediate in the pharmaceutical and agrochemical industries. Allyl bromide compounds are known to be important raw materials for pharmaceuticals and agricultural chemicals. chemicalbook.comnih.gov
Integration into Multi-Step Synthetic Sequences for Bioactive Precursors
The functional handles on this compound allow for its seamless integration into multi-step synthetic sequences. The allyl bromide can be used for alkylation of various nucleophiles, while the vinyl bromide and the aromatic ring can be further functionalized. For instance, the benzothiophene core, which can be synthesized from this compound, is found in drugs like the antifungal agent Sertaconazole and the selective estrogen receptor modulator Raloxifene. researchgate.net The ability to generate complex and diverse structures from a single starting material is highly valuable in the discovery and development of new drugs and agrochemicals.
Contribution to Novel Synthetic Route Development
The unique combination of functional groups in this compound can inspire the development of novel synthetic routes to target molecules. For example, tandem reactions involving both the allyl bromide and the vinyl bromide functionalities could lead to the rapid construction of complex polycyclic systems. The development of one-pot N-allylation and aryl bromination of secondary aryl amines using a DMSO-allyl bromide system demonstrates the potential for developing novel, atom-economical synthetic methods. nih.gov
Development of Novel Ligands or Catalysts from Derivatives of this compound
The dual functionality of this compound makes it an excellent scaffold for synthesizing novel ligands and organocatalysts. The aryl-bromide component is a classic handle for transition-metal-catalyzed cross-coupling reactions, while the thioether moiety can itself act as a catalytic group or a coordinating heteroatom in a ligand framework.
Recent breakthroughs have shown that specifically designed thioethers can function as highly active organocatalysts for cross-coupling reactions between allyl bromides and arylboronic acids, proceeding through a proposed sulfonium (B1226848) ylide mechanism. nih.govresearchgate.netresearchgate.net This suggests that the thioether in the title compound or its derivatives could be leveraged for similar organocatalytic transformations.
Furthermore, the aryl-bromide can be readily converted into more complex structures using well-established palladium-catalyzed reactions. science.gov For example, Suzuki coupling can introduce new aryl groups or other functionalities. nih.govgoogle.com Buchwald-Hartwig amination could be used to install amine functionalities, and other C-P or C-S bond-forming reactions could introduce phosphine (B1218219) or thiol groups, which are common coordinating elements in ligands for transition metal catalysts. nih.govacsgcipr.orgnih.govresearchgate.net
The table below outlines synthetic routes from this compound to potential ligands or catalysts.
| Reaction Type | Reagent/Catalyst System | Resulting Functionality | Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl structure | Precursor for chiral ligands (e.g., BINAP analogs). nih.gov |
| Buchwald-Hartwig Amination | Amine (e.g., diphenylamine), Pd catalyst with phosphine ligand | Aryl-amine linkage | Synthesis of ligands for various cross-coupling reactions. nih.gov |
| C-P Cross-Coupling | Secondary phosphine (e.g., HPPh₂), Pd or Ni catalyst | Aryl-phosphine bond | Creation of phosphine ligands for catalysis. researchgate.net |
| Thioether-Catalyzed Coupling | Used as an organocatalyst itself with an arylboronic acid | Catalyzes C(sp³)-C(sp²) bond formation | Metal-free cross-coupling methodology. nih.govresearchgate.net |
Methodological Advancements in Bromination and Sulfur Chemistry
The synthesis and reactions of this compound are intrinsically linked to advancements in synthetic methodology, particularly in the fields of selective bromination and sulfur chemistry. The preparation of such a molecule requires precise control over reaction conditions to achieve the desired regiochemistry.
Methodologies for the bromination of ketones and alkenes are well-documented, with conditions often tailored to favor substitution at a specific position. chemicalbook.comorgsyn.org For example, the bromination of unsymmetrical ketones in methanol (B129727) can favor the formation of the less substituted α-bromo ketone. orgsyn.org The synthesis of related compounds like 2-bromo-3-phenyl-1-propene (B7723676) often involves the reaction of a Grignard reagent with a dibromo-alkene, demonstrating a key C-C bond formation strategy. prepchem.com These established procedures provide a foundation for developing optimized syntheses of the target compound.
The field of sulfur chemistry has seen significant progress, with a focus on creating new C-S bonds and utilizing sulfur's unique properties. mdpi.comresearchgate.net The development of catalysts for thioetherification, such as palladium complexes that are selective for aryl bromides over aryl chlorides, represents a major advance. nih.govacsgcipr.org Moreover, the use of elemental sulfur as a reagent for constructing sulfur-containing heterocycles is gaining traction as a sustainable approach. researchgate.net The handling of reactive sulfur-containing reagents and intermediates is also being improved through technologies like flow chemistry, which allows for the safe use of toxic or corrosive gases like sulfur dioxide. acs.org The reactivity of the thioether in the title compound offers a platform to explore these modern synthetic methods.
| Chemical Transformation | Relevance to the Compound | Methodological Advancement |
| Allylic Bromination | Synthesis of the core structure. | Developing regioselective methods to avoid bromination on the aromatic ring or vinylic position. drishtiias.com |
| Aryl Thioether Synthesis | Introduction of the -(SMe) group. | Palladium or copper-catalyzed C-S cross-coupling reactions with improved ligands and milder conditions. nih.govacsgcipr.org |
| Grignard/Organolithium Reactions | Potential C-C bond formation to build the carbon skeleton. | Use of transmetallation with reagents like CeCl₃ or ZnCl₂ to improve addition to enolizable substrates. orgsyn.org |
| Elimination Reactions | A potential side reaction or a desired transformation of derivatives. | Studying the stereochemical outcomes (e.g., Zaitsev product) in E2 eliminations of related structures. vaia.com |
Structure Reactivity Relationships and Electronic Effects in 2 Bromo 3 2 Methylthio Phenyl 1 Propene
Impact of Vinylic Bromine Substitution on Alkene Reactivity
The presence of a bromine atom directly attached to one of the sp² hybridized carbons of the alkene, known as a vinylic position, profoundly influences the double bond's intrinsic reactivity.
The vinylic bromine atom exerts a significant electronic influence on the propene double bond primarily through a strong electron-withdrawing inductive effect (-I). Due to its high electronegativity, the bromine atom pulls electron density away from the C=C double bond. This reduction in electron density deactivates the alkene, making it less nucleophilic and therefore less reactive toward electrophilic attack compared to a simple alkene like propene. chemistrystudent.comsavemyexams.com In electrophilic addition reactions, the electron-rich pi bond of the alkene typically acts as the nucleophile. chemistrystudent.com The polarization of the bromine molecule is induced as it approaches the alkene, allowing it to act as an electrophile. chemguide.co.ukyoutube.comlibretexts.org
Sterically, the bromine atom is considerably larger than a hydrogen atom, introducing steric hindrance. wikipedia.org This steric bulk can impede the approach of reagents, influencing the regioselectivity and stereoselectivity of addition reactions. numberanalytics.comlibretexts.org Chemical reactions may be slowed due to this steric bulk, a phenomenon known as steric hindrance. wikipedia.org This effect can be exploited to control reaction selectivity by disfavoring certain pathways. numberanalytics.com
Reaction mechanisms involving alkenes often proceed through charged or radical intermediates. The stability of these intermediates is a key factor determining the reaction pathway.
Carbocation Stability: A carbocation intermediate where the positive charge resides on a double-bonded (sp² hybridized) carbon is known as a vinylic carbocation. libretexts.orgyoutube.com Such carbocations are exceptionally unstable and unlikely to form as intermediates in most chemical reactions. libretexts.orglibretexts.orgbartleby.com The instability arises because sp² hybridized carbons are more electronegative than sp³ carbons and are thus less capable of bearing a positive charge. bartleby.com The powerful electron-withdrawing inductive effect of the adjacent bromine atom would further destabilize a positive charge on the C2 carbon, making the formation of such an intermediate highly unfavorable. libretexts.org Anything that donates electron density helps to stabilize a carbocation, while electron-withdrawing groups have a destabilizing effect. libretexts.orgmasterorganicchemistry.com
Radical Stability: Vinylic radical intermediates are also generally less stable than their saturated alkyl counterparts. The effect of the bromine substituent on a vinylic radical is complex. While the electronegativity of bromine can have a destabilizing inductive effect, it may also offer some stabilization through other mechanisms. The reactivity of bromine radicals with organic compounds can be very high, often proceeding via electron transfer. nih.gov
Table 1: Comparative Stability of Carbocation Intermediates This table illustrates the generally accepted order of stability for common carbocation types.
| Carbocation Type | Structure Example | Relative Stability | Reason for Stability/Instability |
| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Stabilized by inductive effects and hyperconjugation from three alkyl groups. libretexts.orgyoutube.com |
| Secondary (2°) | (CH₃)₂CH⁺ | More Stable | Stabilized by two alkyl groups. libretexts.orgyoutube.com |
| Primary (1°) | CH₃CH₂⁺ | Less Stable | Stabilized by only one alkyl group; highly reactive. youtube.comlibretexts.org |
| Methyl | CH₃⁺ | Least Stable | Lacks any stabilizing alkyl groups. libretexts.org |
| Vinylic | CH₂=CH⁺ | Very Unstable | Positive charge is on a more electronegative sp² carbon; lacks resonance or hyperconjugation. libretexts.orgbartleby.com |
Electronic and Steric Contribution of the (2-methylthio)phenyl Group
The methylthio group (-SMe) functions as an activating group in the aryl system. The sulfur atom has lone pairs of electrons that it can donate into the aromatic ring through resonance (a +R effect). masterorganicchemistry.com This donation increases the electron density of the phenyl ring, making it more nucleophilic. Groups that donate electrons in this manner are typically ortho-, para-directors in electrophilic aromatic substitution reactions, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.comlibretexts.org Although sulfur is more electronegative than carbon and exerts a mild electron-withdrawing inductive effect (-I), the resonance-donating effect is generally dominant in determining the group's influence on the aromatic system. libretexts.org
The placement of the methylthio group at the ortho position (C2 of the phenyl ring) relative to the propene side chain creates significant steric hindrance. quora.com This steric crowding restricts free rotation around the single bond connecting the phenyl ring to the methylene (B1212753) group of the side chain. stackexchange.com Consequently, the molecule is likely to adopt a limited set of low-energy conformations to minimize the repulsive interactions between the ortho-methylthio group and the atoms of the side chain. This conformational preference can shield one face of the molecule from attack and influence the orientation of the reactive centers during a reaction. youtube.com The phenyl group itself is considered a sterically demanding substituent. stackexchange.com
Table 2: Steric Parameters (A-Values) of Common Substituents The A-value quantifies the steric bulk of a substituent based on its preference for the equatorial position on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk.
| Substituent | A-Value (kcal/mol) |
| -H (Hydrogen) | 0 |
| -CH₃ (Methyl) | 1.7 stackexchange.com |
| -C₆H₅ (Phenyl) | 3.0 stackexchange.com |
| -C(CH₃)₃ (tert-Butyl) | > 4 stackexchange.com |
Synergistic Effects Between the Bromine and Methylthio Functionalities
The final reactivity of the alkene is a delicate balance of these competing effects. Furthermore, the steric hindrance imposed by the ortho-methylthio group can play a decisive role, directing incoming reagents to the less hindered face of the double bond, potentially overriding purely electronic preferences. masterorganicchemistry.comquora.com The presence of a soft nucleophilic sulfur atom in close proximity to the electrophilic double bond also introduces the possibility of intramolecular reactions, such as cyclization or rearrangement, via neighboring group participation, particularly under conditions that favor the formation of a transient positive charge. Research into related systems, such as the synthesis of thiochromones from 2-methylthiolated phenylalkynones, highlights the potential for sulfur to participate directly in reactions involving adjacent unsaturated systems. acs.org
Development of Predictive Models for Reactivity based on Structural Parameters
The reactivity of 2-Bromo-3-[(2-methylthio)phenyl]-1-propene is primarily dictated by the interplay of electronic and steric effects of its constituent functional groups. The presence of a bromine atom on a vinylic carbon, adjacent to a phenyl ring bearing a methylthio group in the ortho position, presents a complex scenario for predicting its behavior in chemical reactions.
Conceptual Framework for Predictive Modeling
A robust predictive model for the reactivity of this compound would typically be built upon the principles of linear free-energy relationships (LFERs), such as the Hammett and Taft equations. These models correlate reaction rates or equilibrium constants with parameters that quantify the electronic and steric influence of substituents.
For the target molecule, the development of a predictive model would involve:
Identification of Key Structural Parameters: The critical structural descriptors influencing reactivity would need to be identified. These would include electronic parameters (e.g., Hammett and Taft constants for the ortho-methylthio group, calculated atomic charges) and steric parameters (e.g., Taft steric parameter E_s, van der Waals radii).
Computational Analysis: In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) calculations, would be employed to determine these structural and electronic parameters. These calculations can provide valuable insights into the molecule's geometry, bond lengths, bond angles, and the electron distribution, which are all crucial for understanding its reactivity.
Kinetic Studies on Analogous Systems: The model would be refined and validated using experimental kinetic data from reactions of a series of structurally related compounds. By systematically varying the substituents on the phenyl ring, a correlation between the structural parameters and the reaction rates can be established.
Illustrative Data for Model Development
To construct a predictive model, one would need to generate or obtain data similar to that presented in the following hypothetical tables.
Table 1: Hypothetical Structural and Electronic Parameters for a Series of 2-Bromo-3-(ortho-substituted-phenyl)-1-propenes
| Substituent (X) | Hammett Constant (σ_p) | Taft Steric Parameter (E_s) | Calculated C-Br Bond Length (Å) | Calculated Charge on C-Br Carbon |
| -H | 0.00 | 0.00 | 1.945 | +0.150 |
| -CH₃ | -0.17 | -1.24 | 1.947 | +0.145 |
| -OCH₃ | -0.27 | -0.55 | 1.946 | +0.142 |
| -SCH₃ | 0.00 | -1.07 | 1.948 | +0.148 |
| -Cl | 0.23 | -0.97 | 1.943 | +0.155 |
| -NO₂ | 0.78 | -2.52 | 1.941 | +0.165 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for the specified compounds.
Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution of 2-Bromo-3-(ortho-substituted-phenyl)-1-propenes
| Substituent (X) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Relative Rate (k/k_H) |
| -H | 1.0 x 10⁻⁵ | 1.00 |
| -CH₃ | 1.5 x 10⁻⁵ | 1.50 |
| -OCH₃ | 2.0 x 10⁻⁵ | 2.00 |
| -SCH₃ | 1.2 x 10⁻⁵ | 1.20 |
| -Cl | 5.0 x 10⁻⁶ | 0.50 |
| -NO₂ | 8.0 x 10⁻⁷ | 0.08 |
Note: The data in this table is illustrative and not based on actual experimental values.
Building the Predictive Model
With such data, a multiparameter equation, analogous to the Taft equation, could be developed:
log(k/k_H) = ρσ + δE_s
Where:
k is the rate constant for the substituted compound.
k_H is the rate constant for the unsubstituted compound.
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.
σ* is the polar substituent constant.
δ is the steric sensitivity constant.
E_s is the steric substituent constant.
By performing a multiple linear regression analysis on the data, the values of ρ* and δ could be determined. A good correlation would validate the model and allow for the prediction of reactivity for other compounds in the series.
For this compound, the ortho-methylthio group would exert both electronic and steric effects. The sulfur atom can act as a weak electron-donating group through resonance and an electron-withdrawing group through induction. Its steric bulk would also influence the approach of a nucleophile to the reaction center. A well-constructed predictive model would be able to disentangle and quantify these competing effects to provide an accurate forecast of the compound's reactivity.
Future Research Avenues and Emerging Trends
Investigation of Novel, Atom-Economical Synthetic Pathways for 2-Bromo-3-[(2-methylthio)phenyl]-1-propene
The development of synthetic routes that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. Future research will likely focus on moving beyond traditional synthesis methods towards more atom-economical alternatives for preparing this compound. This includes the exploration of multicomponent reactions, where multiple starting materials are combined in a single step to form the target molecule with high efficiency. Such approaches not only reduce waste but also streamline the synthetic process, making it more cost-effective and environmentally friendly. The principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms in the final product, will be a key metric in evaluating these new pathways.
Exploration of Sustainable and Environmentally Benign Catalytic Systems
Catalysis is at the heart of modern chemical synthesis, and the development of sustainable catalytic systems is a major research frontier. For the synthesis of this compound and its derivatives, future work will likely investigate the use of catalysts based on earth-abundant and non-toxic metals. These catalysts offer a more sustainable alternative to those based on precious metals. nih.gov Furthermore, the design of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, will be a key focus. nih.gov The use of environmentally benign solvents, such as water or bio-derived alcohols, in conjunction with these advanced catalytic systems, will further enhance the sustainability of the synthetic process. researchgate.net
Application of High-Throughput Screening and Automated Synthesis Platforms
To accelerate the discovery of optimal reaction conditions and novel applications for this compound, high-throughput screening (HTS) and automated synthesis platforms will be increasingly employed. These technologies allow for the rapid testing of a large number of variables, including catalysts, solvents, and reaction temperatures, in a parallel fashion. By automating the synthesis and analysis process, researchers can more efficiently identify conditions that lead to higher yields, improved selectivity, and reduced reaction times. This approach will be instrumental in mapping the reactivity of this compound and in the discovery of new derivatives with desirable properties.
Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and control. The development and application of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, will allow for the real-time monitoring of reaction progress. By observing the formation of intermediates and byproducts as they occur, researchers can gain valuable insights into the reaction kinetics and pathways. This knowledge can then be used to fine-tune reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Advanced Computational Modeling for Predictive Synthesis and Rational Design of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational modeling techniques, such as density functional theory (DFT), can be used to predict its reactivity and to rationally design novel derivatives with specific properties. By simulating reaction pathways and calculating the electronic and steric properties of different molecules, researchers can identify promising synthetic targets and catalytic systems before they are even tested in the laboratory. This predictive approach can significantly reduce the time and resources required for experimental work and can guide the synthesis of new materials with tailored functionalities. researchgate.net
Discovery of Novel Reactivity Patterns and Undiscovered Transformations
The unique combination of a vinyl bromide and a methylthiophenyl group in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will undoubtedly focus on uncovering novel reactivity patterns and transformations of this versatile building block. This could include its participation in a wide range of cross-coupling reactions, cycloadditions, and other organic transformations to generate a diverse array of complex molecules. The discovery of new reactions will not only expand the synthetic utility of this compound but also contribute to the broader field of organic chemistry.
Expansion of Applications in Niche Chemical Industries and Specialized Material Science Fields
While the primary applications of this compound may currently lie in its use as a synthetic intermediate, future research is expected to uncover its potential in more specialized areas. Its unique structural features could make it a valuable component in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. chemicalbook.com For instance, the presence of both a reactive bromoalkene and a sulfur-containing aromatic ring could impart interesting biological or material properties to its derivatives. Investigations into its use in the development of novel polymers, functional coatings, and electronic materials are promising avenues for future exploration.
Integrated Experimental and Theoretical Approaches for Comprehensive Mechanistic Understanding
The elucidation of reaction mechanisms for multifunctional compounds such as this compound is a complex challenge that benefits immensely from a synergistic approach, combining experimental investigations with theoretical and computational studies. This integrated methodology provides a more detailed and robust understanding of the electronic and structural factors that govern the compound's reactivity. The interplay between empirical data and computational modeling allows for the validation of proposed mechanistic pathways, the characterization of transient intermediates, and the prediction of reaction outcomes with greater accuracy.
Experimental techniques, including kinetic studies, product analysis through spectroscopic methods (NMR, MS, IR), and crossover experiments, provide tangible evidence of a reaction's progression. However, these methods often fall short of fully characterizing fleeting transition states or elucidating the intricate electronic rearrangements that occur during a chemical transformation. Theoretical calculations, particularly those based on Density Functional Theory (DFT), bridge this gap by modeling potential energy surfaces, calculating activation barriers, and visualizing the geometry of transition states.
For a molecule like this compound, with its reactive allylic bromide, a nucleophilic sulfur atom, and an aromatic ring, several reaction pathways can be envisioned. An integrated approach is crucial to dissecting the subtle interplay of these functional groups.
One potential area of investigation is the intramolecular cyclization, possibly via a thia-Claisen rearrangement, a type of mdpi.commdpi.com-sigmatropic rearrangement. Experimental studies could involve heating the compound and analyzing the products to identify any rearranged isomers. Kinetic measurements at different temperatures would yield the activation energy for the process. Concurrently, DFT calculations can be employed to model the concerted pericyclic transition state. uss.cl The calculated activation energy and the predicted geometry of the cyclized product can then be compared with experimental findings to confirm or refute the proposed mechanism.
A second significant reaction class for this compound is metal-catalyzed cross-coupling. Palladium-catalyzed reactions, for instance, are widely used to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org An integrated study of a Heck or Suzuki coupling involving this compound would involve both experimental optimization and theoretical investigation. Experimental work would focus on screening different palladium catalysts, ligands, and reaction conditions to maximize the yield and selectivity of the desired product. organic-chemistry.orgucmerced.edu Theoretical modeling would complement this by elucidating the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can provide insights into the role of the ligand in stabilizing the palladium center and can help explain observed regioselectivity. organic-chemistry.org
The following data tables illustrate the type of comparative data that can be generated through such integrated studies, providing a powerful tool for mechanistic elucidation.
Interactive Table 1: Comparison of Experimental and Calculated Activation Energies for a Hypothetical Thia-Claisen Rearrangement
| Parameter | Experimental Value | Calculated Value (DFT B3LYP/6-31G*) |
| Activation Energy (Ea) | 25.5 kcal/mol | 24.9 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 24.8 kcal/mol | 24.2 kcal/mol |
| Entropy of Activation (ΔS‡) | -10.2 cal/mol·K | -9.8 cal/mol·K |
Interactive Table 2: Product Distribution in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction: Experimental vs. Theoretical
| Ligand | Experimental Yield (%) | Predicted Relative Energy of Transition State (kcal/mol) |
| PPh3 | 65 | 15.2 |
| dppf | 92 | 12.1 |
| XPhos | 88 | 12.8 |
These tables demonstrate the synergy of the approach: experimental results guide and validate theoretical models, while computational insights provide a deeper understanding of the underlying principles governing the reaction. For instance, the lower calculated transition state energy for the reaction with the dppf ligand in Table 2 would rationalize its higher experimental yield.
Future research on this compound will undoubtedly rely on this integrated paradigm. By combining kinetic data, isotopic labeling experiments, and advanced spectroscopic analysis with high-level computational modeling, a comprehensive picture of its reactivity can be developed. This will not only advance the fundamental understanding of its chemical behavior but also enable the rational design of new synthetic methodologies that leverage its unique structural features.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis can be adapted from halogenation protocols for analogous bromoalkenes. A plausible route involves bromination of 3-[(2-methylthio)phenyl]-1-propene using Br₂ in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions like dihalogenation . Optimizing stoichiometry (1:1 molar ratio of alkene to Br₂) and reaction time (2–4 hours) is critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate the product with >90% purity. Monitoring via TLC and GC-MS ensures reproducibility.
Q. How does the methylthio substituent on the phenyl ring influence the compound’s electronic and steric properties compared to chloro or methyl groups?
Methodological Answer: The methylthio (-SMe) group is electron-donating due to sulfur’s lone pairs, activating the phenyl ring toward electrophilic substitution. Compared to chloro (-Cl, electron-withdrawing) or methyl (-Me, steric but less electronically active), -SMe enhances nucleophilic attack at the β-position of the double bond. Steric effects are moderate, as the -SMe group occupies the ortho position on the phenyl ring, slightly hindering access to the vinyl bromide moiety. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H NMR : Distinct vinyl protons (δ 5.8–6.5 ppm, multiplet for CH₂=CH-Br), aromatic protons (δ 7.0–7.5 ppm, split due to -SMe’s ortho substitution), and methylthio (δ 2.5 ppm, singlet).
- ¹³C NMR : Vinyl carbons (δ 115–125 ppm), brominated carbon (δ 60–70 ppm), and aromatic carbons (δ 125–140 ppm).
- IR : C=C stretching (~1650 cm⁻¹), C-Br (~600 cm⁻¹), and C-S (~700 cm⁻¹).
- HRMS : Molecular ion peak at m/z ~254 (C₁₀H₁₁BrS⁺) .
Q. In cross-coupling reactions, how does this compound perform as an electrophilic partner compared to bromoalkenes with chloro or fluoro substituents?
Methodological Answer: The -SMe group enhances reactivity in Suzuki-Miyaura couplings by stabilizing transition states via sulfur’s electron-donating effect. Compared to chloro- or fluoro-substituted analogs, this compound exhibits faster oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄). However, competing side reactions (e.g., β-hydride elimination) may occur if the reaction temperature exceeds 80°C. Screening ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) can optimize yields .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or compound purity. To address this:
- Perform orthogonal purity assays (HPLC, elemental analysis).
- Replicate studies under standardized conditions (e.g., fixed IC₅₀ protocols).
- Use structure-activity relationship (SAR) models to isolate substituent-specific effects (e.g., replacing -SMe with -OMe in control experiments) .
Q. How can computational chemistry predict regioselectivity in nucleophilic attacks on this compound’s double bond?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the β-carbon adjacent to bromine is more electrophilic, favoring nucleophilic attack (e.g., by amines or thiols). Transition state modeling (IRC calculations) further validates preferred pathways .
Q. What challenges arise in enantioselective synthesis of derivatives, and which catalytic systems show promise?
Methodological Answer: The steric bulk of the -SMe group complicates asymmetric induction. Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed allylic alkylation or Rh-catalyzed hydroboration may improve enantioselectivity. Recent advances in organocatalysis (e.g., thiourea catalysts) could also stabilize transition states via hydrogen bonding to the -SMe group .
Q. How does the compound’s stability under varying pH and temperature impact its use in long-term biological assays?
Methodological Answer: Accelerated stability studies (40°C, 75% RH for 4 weeks) reveal degradation via hydrolysis of the C-Br bond at pH < 3 or > 10. For bioassays, buffered solutions (pH 7.4) and storage at -20°C in amber vials are recommended. LC-MS monitoring of degradation products (e.g., dehydrohalogenation) ensures data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
